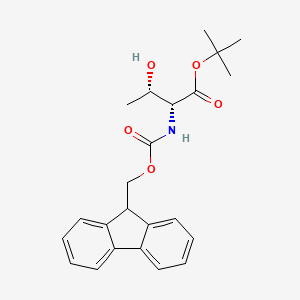

Fmoc-D-Thr-OtBu

Description

BenchChem offers high-quality Fmoc-D-Thr-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Thr-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27NO5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |

InChI |

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m0/s1 |

InChI Key |

LMRQPSBMLDCJGN-VBKZILBWSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of Fmoc-Protected D-Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and peptide science. D-amino acids, such as D-threonine, are integral components in the design of peptides with enhanced stability and unique biological activities. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a mainstay in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies.[1] This guide provides a comprehensive examination of the stereochemical nuances of Fmoc-protected D-threonine derivatives. We will delve into the synthesis, potential for epimerization, and the critical analytical techniques required to ensure the stereochemical integrity of these vital building blocks. Our discussion is grounded in established chemical principles and supported by practical, field-proven methodologies to empower researchers in their pursuit of structurally defined and functionally optimized therapeutic peptides.

Introduction: The Significance of Stereochemical Fidelity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and stereochemistry of its constituent amino acids. While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids offers a powerful strategy to modulate peptide properties. D-threonine, with its two chiral centers, introduces a unique structural element that can influence peptide conformation, receptor binding, and enzymatic stability.[2]

The Fmoc protecting group is widely used in SPPS to temporarily block the α-amino group of amino acids, preventing unwanted side reactions during peptide bond formation.[1][3] The stability of the Fmoc group under various coupling conditions and its clean removal with a mild base, typically piperidine, make it an ideal choice for the synthesis of complex peptides.[1] However, the very conditions used for Fmoc removal and subsequent amino acid activation can pose a risk to the stereochemical integrity of the chiral centers, particularly the α-carbon. Therefore, a thorough understanding of the stereochemistry of Fmoc-D-threonine and the methods to maintain it is paramount for the successful synthesis of high-quality peptides.

The Stereochemical Landscape of D-Threonine

Threonine is one of two proteinogenic amino acids, alongside isoleucine, that possesses two chiral centers: the α-carbon (Cα) and the β-carbon (Cβ).[4] This results in four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.

-

D-Threonine: The naturally occurring enantiomer of L-threonine is D-threonine, which has the (2R, 3S) configuration.[5]

-

Diastereomers: The allo-threonine isomers are diastereomers of threonine, differing in the configuration at the β-carbon.

The distinct spatial arrangement of the amino, carboxyl, hydroxyl, and methyl groups in each stereoisomer has profound implications for the resulting peptide's structure and function.

Caption: Stereoisomers of Threonine.

Synthesis and Protection of D-Threonine: A Protocol-Driven Approach

The journey to a high-purity Fmoc-D-threonine derivative begins with a robust and stereochemically controlled synthetic route. While various methods exist for the synthesis of D-threonine, a common and reliable approach for its N-α-Fmoc protection is outlined below.

Experimental Protocol: Fmoc Protection of D-Threonine

This protocol describes a standard procedure for the N-α-Fmoc protection of D-threonine.

Materials:

-

D-Threonine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hydrochloric Acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve D-threonine in a 10% aqueous solution of sodium bicarbonate. The basic condition deprotonates the amino group, rendering it nucleophilic.

-

Addition of Fmoc-OSu: To the stirred solution of D-threonine, add a solution of Fmoc-OSu in 1,4-dioxane dropwise at room temperature. The succinimidyl ester is an excellent leaving group, facilitating the acylation of the amino group.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup:

-

Acidify the reaction mixture to a pH of ~2 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-D-threonine.

Caption: Fmoc Protection Workflow for D-Threonine.

The Challenge of Stereochemical Instability: Epimerization

Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide synthesis, particularly for amino acids with a chiral α-carbon.[6] For Fmoc-D-threonine, epimerization at the α-carbon would lead to the formation of its diastereomer, Fmoc-L-allo-threonine. This can occur during both the Fmoc deprotection and the subsequent coupling steps.

Mechanism of α-Epimerization:

The primary mechanism for α-epimerization involves the formation of an oxazolone intermediate during the activation of the carboxylic acid for peptide bond formation. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation of this enolate can occur from either face, resulting in a mixture of the original D-stereoisomer and the epimerized L-allo-stereoisomer.

Caption: Mechanism of α-Epimerization.

Factors Influencing Epimerization:

-

Base Strength: Stronger bases are more likely to abstract the α-proton.

-

Solvent: Polar aprotic solvents can stabilize the enolate intermediate.

-

Activating Agent: Certain activating agents are more prone to forming the oxazolone intermediate.

-

Temperature: Higher temperatures can increase the rate of epimerization.

Analytical Techniques for Stereochemical Verification

Ensuring the stereochemical purity of Fmoc-D-threonine derivatives is crucial for the synthesis of well-defined peptides.[7] Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of amino acid derivatives.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation.

Typical Chiral HPLC Parameters for Fmoc-Threonine Derivatives:

| Parameter | Value |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | 25 °C |

Under these conditions, the different stereoisomers of Fmoc-threonine will have distinct retention times, allowing for their quantification. Commercial suppliers often provide a certificate of analysis with a guaranteed enantiomeric purity of ≥ 99.5%.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess stereochemistry.[9]

-

¹H NMR: The coupling constants (J-values) between the α- and β-protons can provide information about the relative stereochemistry (threo vs. erythro). For threonine, the ³J(Hα, Hβ) coupling constant is typically smaller than that for allo-threonine.

-

¹³C NMR: The chemical shifts of the α- and β-carbons can also differ between diastereomers.

-

Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximities between protons, which can help to confirm the relative stereochemistry.

Representative ¹H NMR Data for Threonine Diastereomers:

| Proton | Threonine (D₂O) | allo-Threonine (D₂O) |

| Hα | ~3.6 ppm (d) | ~3.8 ppm (d) |

| Hβ | ~4.2 ppm (dq) | ~4.3 ppm (dq) |

| CH₃ | ~1.2 ppm (d) | ~1.3 ppm (d) |

Note: Chemical shifts can vary depending on the solvent and pH.[10]

X-ray Crystallography

For unambiguous determination of the absolute configuration of a chiral molecule, X-ray crystallography is the definitive technique.[11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[12]

Impact on Solid-Phase Peptide Synthesis (SPPS)

The stereochemical purity of the Fmoc-D-threonine building block directly impacts the quality of the final peptide product. The incorporation of even small amounts of the undesired diastereomer can lead to the formation of a heterogeneous mixture of peptide diastereomers. These impurities can be challenging to separate from the target peptide and may exhibit altered biological activity, immunogenicity, or toxicity.

Caption: Solid-Phase Peptide Synthesis Workflow.

To mitigate the risk of epimerization during SPPS, the following best practices are recommended:

-

Use high-purity Fmoc-D-threonine: Start with building blocks of the highest possible stereochemical purity.

-

Optimize coupling conditions: Employ coupling reagents and conditions known to minimize epimerization. For example, the use of carbodiimides with additives like 1-hydroxybenzotriazole (HOBt) can suppress oxazolone formation.[13]

-

Control base exposure: Minimize the time the activated amino acid is exposed to base.

-

Lower temperature: Perform coupling reactions at reduced temperatures if epimerization is a persistent issue.

Conclusion

The stereochemical integrity of Fmoc-protected D-threonine derivatives is a critical parameter that underpins the successful synthesis of peptides with desired biological properties. A comprehensive understanding of the potential for epimerization, coupled with rigorous analytical verification and optimized synthetic protocols, is essential for researchers, scientists, and drug development professionals. By adhering to the principles and methodologies outlined in this guide, the scientific community can continue to advance the field of peptide therapeutics with confidence in the structural and functional fidelity of their molecules.

References

-

Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. (2023). ACS Infectious Diseases. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. [Link]

-

Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. (2022). ChemRxiv. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. [Link]

-

A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (2018). Molecules. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (2009). Beilstein Journal of Organic Chemistry. [Link]

-

Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2013). Journal of the American Chemical Society. [Link]

-

D-Threonine. (n.d.). PubChem. [Link]

-

Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (2019). Methods in Enzymology. [Link]

-

Epimerisation in Peptide Synthesis. (2021). Molecules. [Link]

-

Improved synthesis of D-allothreonine derivatives from L-threonine. (2017). Tetrahedron: Asymmetry. [Link]

-

An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. (2013). PLoS ONE. [Link]

-

Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

¹⁷O NMR spectra of (a) [3-¹⁷O]-l-serine and (b) [3-¹⁷O]-l-threonine in D2O. (2017). ResearchGate. [Link]

-

Protein structure by X-ray crystallography. (2021). YouTube. [Link]

-

Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2021). Analytical Chemistry. [Link]

-

Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. (2010). Journal of the American Chemical Society. [Link]

-

TECHNIQUES USED IN STUDYING 3-D STRUCTURES. (n.d.). eGyanKosh. [Link]

-

Crystallization and Preliminary X-ray Diffraction Analysis of L-threonine Dehydrogenase (TDH) From the Hyperthermophilic Archaeon Thermococcus Kodakaraensis. (2008). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Fmoc-D-Thr-OH Novabiochem 157355-81-2 [sigmaaldrich.com]

- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 9. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]

- 10. allo-DL-Threonine(144-98-9) 1H NMR spectrum [chemicalbook.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystallization and preliminary X-ray diffraction analysis of L-threonine dehydrogenase (TDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of DPP-4 Resistant GLP-1 Analogs via Fmoc-D-Thr-OtBu Incorporation

Executive Summary & Strategic Rationale

The therapeutic efficacy of native Glucagon-like peptide-1 (GLP-1) is severely limited by its rapid degradation (

This Application Note details the synthesis of [D-Thr

Key Technical Challenges Addressed:

-

Enantiomeric Purity: Preventing racemization of the D-Thr residue during activation and coupling.

-

Sequence Aggregation: GLP-1 (30-mer) is prone to

-sheet formation during Solid Phase Peptide Synthesis (SPPS), leading to deletion sequences. We utilize Pseudoproline (PsiPro) dipeptides to disrupt secondary structures. -

DPP-4 Resistance Mechanism: Structural modification at the scissile bond (His

-Ala

Mechanism of Action & Design Logic

The following diagram illustrates the enzymatic vulnerability of native GLP-1 and the protective mechanism conferred by the D-Thr modification.

Figure 1: Mechanism of DPP-4 resistance via D-Thr substitution. The D-stereoisomer alters the peptide backbone trajectory, preventing enzymatic recognition.

Materials & Reagents

| Component | Specification | Purpose |

| Critical Building Block | Fmoc-D-Thr(tBu)-OH | Introduction of DPP-4 resistance at Pos. 8. |

| Solid Support | Rink Amide MBHA Resin (0.3–0.4 mmol/g) | Low loading prevents chain entanglement for 30-mers. |

| Coupling Reagents | DIC (Diisopropylcarbodiimide) / Oxyma Pure | "Racemization-suppressing" activation chemistry. |

| Structure Breakers | Fmoc-Phe-Thr(PsiMe,MePro)-OH | Pseudoproline dipeptide (replaces Phe28-Thr29) to prevent aggregation. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation (side reaction). |

| Cleavage Cocktail | TFA / TIS / H | Scavengers for tBu cations and Trp protection. |

Experimental Protocol

Phase 1: Resin Preparation & Loading

Objective: Establish a stable C-terminal amide linkage.

-

Swelling: Weigh 0.1 mmol of Rink Amide MBHA resin into a reaction vessel. Swell in DCM for 20 min, then DMF for 20 min.

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

First Coupling (Arg36): Dissolve Fmoc-Arg(Pbf)-OH (5 eq), DIC (5 eq), and Oxyma (5 eq) in DMF. Add to resin.[2][3][4][5][6][7] Shake for 60 min at Room Temperature (RT).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 min to prevent deletion sequences.

Phase 2: Chain Elongation & Aggregation Control

Objective: Synthesize the backbone up to residue 9 (Glu), utilizing Pseudoprolines to maintain solubility.

-

Standard Cycle:

-

Deprotection: 20% Piperidine/0.1M HOBt in DMF (2 x 3 min). Note: HOBt is critical here to prevent Aspartimide formation at Asp residues.

-

Coupling: Fmoc-AA-OH / DIC / Oxyma (5 eq each), 60 min at RT.

-

-

The "Structure Breaker" Step (Residues 28-29):

-

Instead of coupling Thr then Phe separately, couple Fmoc-Phe-Thr(PsiMe,MePro)-OH as a single unit.

-

Rationale: This dipeptide introduces a "kink" in the growing chain, disrupting

-sheet inter-chain hydrogen bonding, which is notorious in GLP-1 synthesis.

-

Phase 3: The Critical Step – Coupling Fmoc-D-Thr-OtBu (Position 8)

Objective: Insert the D-isomer without racemization.

Process Control Point (PCP): D-amino acids are susceptible to racemization (conversion back to L-form or scrambling) if activated with strong bases (like DIEA/HBTU) or coupled at high temperatures.

-

Activation: Dissolve Fmoc-D-Thr(tBu)-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF. Cool to 0°C.[2]

-

Addition: Add DIC (4 eq). Stir for 2 min at 0°C to form the active ester.

-

Coupling: Add the pre-activated mixture to the resin-bound peptide (Sequence 9-36).

-

Reaction Conditions: Shake for 2 hours at Room Temperature .

-

Strict Prohibition: Do NOT use microwave heating for this specific step. Heat increases the risk of racemization for D-amino acids.

-

Strict Prohibition: Do NOT use phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with DIEA base, as base-catalyzed proton abstraction at the

-carbon is the primary driver of racemization.

-

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin). If slightly positive, re-couple using fresh reagents.

Phase 4: Final Histidine Coupling & Cleavage

-

Deprotect D-Thr: Standard Piperidine protocol.

-

Couple His7: Use Fmoc-His(Trt)-OH . Use DIC/Oxyma.

-

Note: His is prone to racemization. Keep coupling time < 60 min.

-

-

Final Deprotection: Remove N-terminal Fmoc. Wash with DMF, DCM, then Methanol. Dry resin under vacuum.

-

Cleavage: Add Cleavage Cocktail (TFA/TIS/H2O/DODT) to resin. Shake for 3 hours.

-

Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the crude peptide.

Synthesis Workflow Diagram

Figure 2: Step-wise workflow highlighting the Pseudoproline and D-Thr process control points.

Quality Control & Validation

To validate the "Self-Validating System," the following analytical criteria must be met:

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | ESI-MS (Deconvoluted) | Theoretical Mass ± 1 Da | Confirms successful synthesis of the full-length 30-mer. |

| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve | GLP-1 analogs require high purity for biological assays. |

| Chiral Purity | Cation Exchange or Chiral HPLC | Absence of L-Thr isomer | Confirms the D-Thr coupling did not racemize or fail. |

| Deletion Check | Mass Spec | No [M-101] peaks | Indicates successful coupling of the difficult D-Thr residue (Thr mass ~101). |

Troubleshooting Note: If you observe a "doublet" peak in HPLC with identical mass, it is likely a diastereomer resulting from racemization of His7 or D-Thr8. Re-optimize the coupling of these specific residues using lower temperature (0°C) and base-free conditions (DIC/Oxyma).

References

-

Microwave-Assisted Solid Phase Synthesis of GLP-1 Analogues. Source: Bentham Science / Letters in Organic Chemistry. Context: Validates Fmoc/tBu strategy and microwave protocols for GLP-1 sequences.

-

Novel Dipeptidyl Peptidase IV Resistant Analogues of Glucagon-Like Peptide-1. Source: Journal of Molecular Endocrinology.[8] Context: Establishes the biological mechanism of Ala8 substitution for DPP-4 resistance.[8]

-

Pseudoproline Assistance in the Convergent Synthesis of GLP-1 Receptor Agonists. Source: ACS Organic Process Research & Development. Context: Provides the protocol for using pseudoprolines to prevent aggregation in long GLP-1 chains.

-

Solid Phase Peptide Synthesis (SPPS) of GLP-1. Source: CRB Group. Context: Industrial overview of SPPS manufacturing for GLP-1 peptides.

Sources

- 1. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crbgroup.com [crbgroup.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Synthesis of the extracellular domain of GLP-1R by chemical and biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

Handling hygroscopic Fmoc-D-Thr-OtBu powder in lab

Application Note: Advanced Handling Protocol for Hygroscopic Fmoc-D-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Fmoc-D-Thr(tBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-D-threonine) is a critical, high-value building block in the synthesis of protease-resistant peptide therapeutics.[1] While the tert-butyl (tBu) and Fmoc protecting groups offer robust chemical stability, the physical powder form is prone to hygroscopicity .

Moisture absorption in this reagent introduces three critical failure modes in SPPS:

-

Stoichiometric Deviation: Absorbed water adds non-reactive mass, leading to under-dosing of the amino acid during coupling.

-

Active Ester Hydrolysis: Water competes with the resin-bound amine for the activated amino acid, forming the free acid which cannot couple, effectively quenching the reaction.

-

Racemization Risk: Moisture during activation can promote oxazolone formation, risking loss of chirality at the

-carbon—disastrous for D-amino acid specificity.

This guide provides a field-proven, self-validating protocol to manage these risks, ensuring high-fidelity coupling.

Material Science & Storage Dynamics

The D-isomer of Threonine, protected with a bulky tert-butyl group, exhibits specific lattice energies that can trap atmospheric moisture if the crystal structure is disrupted (e.g., amorphous regions in the powder).

The "Cold Chain" Paradox: Standard storage is at -20°C to prevent chemical degradation. However, the transition from -20°C to Room Temperature (RT) is the highest-risk event.[1] Opening a cold vial exposes the powder to condensation, instantly turning the top layer into a sticky, hydrolyzed gum.

| Parameter | Specification | Critical Threshold |

| Storage Temp | -20°C (Long term) | Do not cycle freeze/thaw >5 times |

| Hygroscopicity | Moderate to High | >0.5% water content affects stoichiometry |

| Solubility | DMF, NMP | Requires anhydrous solvent for stability |

| Coupling Difficulty | High (Beta-branched steric hindrance) | Requires excess (4-5 eq) & dry conditions |

Protocol A: The "Equilibration" Workflow (Mandatory)

Objective: Bring the reagent from storage temperature to ambient temperature without introducing condensation.

-

Retrieval: Remove the Fmoc-D-Thr(tBu)-OH vial from the -20°C freezer.

-

Desiccation: DO NOT OPEN THE VIAL. Immediately place the sealed cold vial into a vacuum desiccator containing active desiccant (Silica Gel or P

O -

Thermal Equilibration: Apply a light vacuum (house vacuum is sufficient) to seal the desiccator. Allow the vial to warm to room temperature for a minimum of 3 hours .

-

Why? This ensures the glass and powder are above the dew point of the room air.

-

-

Venting: Vent the desiccator with dry nitrogen or argon (if available) rather than ambient air.

Protocol B: Inert Weighing & Solubilization

Objective: Minimize atmospheric exposure during the weighing process.

Equipment:

-

Analytical Balance[1]

-

Anti-static gun (optional but recommended for fine powders)[1]

-

Anhydrous DMF (Dimethylformamide) or NMP[1]

-

Argon/Nitrogen line[1]

Step-by-Step:

-

Preparation: Have your calculation ready. For a 0.1 mmol synthesis using 5 equivalents:

-

Target Mass =

.[1]

-

-

Inert Blanket: If a glovebox is unavailable, place the balance inside a large plastic bag with a slit for your hand and a tube feeding in a gentle stream of Nitrogen.

-

Rapid Weighing:

-

Open the equilibrated vial.

-

Transfer the powder quickly to a weighing boat.

-

Self-Validating Step: Observe the powder flow. It should be free-flowing and "fluffy." If it clumps or sticks to the spatula, it has already absorbed moisture (see Protocol C).

-

Reseal the stock vial immediately with Parafilm.

-

-

Immediate Dissolution:

-

Transfer the weighed powder directly into the activation vessel.

-

Add Anhydrous DMF immediately.

-

Note: Fmoc-D-Thr(tBu)-OH is bulky.[1] Vortexing or sonication may be required.

-

Visual Check: The solution must be clear. Cloudiness indicates moisture contamination (water is a poor solvent for protected amino acids).[1]

-

Protocol C: Rescue & Quality Control

If the powder appears clumpy or the coupling efficiency drops (as seen by a positive Kaiser/Ninhydrin test), the material may be wet.

Drying Protocol (The "Rescue"):

-

Transfer the uncapped vial to a vacuum drying pistol or a high-vacuum desiccator.

-

Dry over Phosphorus Pentoxide (P

O -

Validation: Weigh the vial before and after. A weight loss of >1% confirms water removal.

Quantitative QC (Karl Fischer): For GMP or large-scale batches, perform a Karl Fischer (KF) titration.[1]

-

Acceptance Criteria: Water content

. -

If Water

, adjust the weighed mass:

Workflow Visualization

The following diagram illustrates the critical decision pathways and environmental controls required to maintain reagent integrity.

Figure 1: Logic flow for handling hygroscopic Fmoc-amino acids. Note the "Rescue" loop for compromised reagents.

Troubleshooting & Impact Analysis

| Observation | Root Cause | Corrective Action |

| Powder Clumping | Moisture absorption during storage or cold opening.[1] | Perform Protocol C (Drying). Do not use for critical couplings until dried. |

| Cloudy Solution | Water present in DMF or Amino Acid. | Discard solution. Use fresh Anhydrous DMF. Dry the amino acid powder.[2] |

| Low Coupling Yield | Hydrate formation altered stoichiometry; Active ester hydrolysis. | Double couple. Use a stronger activator (e.g., HATU) if steric hindrance is also a factor.[1] |

| Racemization | Moisture + Base (DIEA) promotes oxazolone formation.[1] | Minimize pre-activation time. Add Oxyma Pure to suppress racemization [1]. |

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [1]

-

Sigma-Aldrich. (n.d.).[1][3] Fmoc-D-Thr(tBu)-OH Product Specification & Handling. [1]

-

White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [1]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Fmoc-D-Thr-OtBu in SPPS

An in-depth technical guide for researchers, scientists, and drug development professionals from your Senior Application Scientist.

Welcome to the technical support center. This guide is designed to provide you with a deep understanding of the challenges associated with using Fmoc-D-Thr-OtBu in Solid-Phase Peptide Synthesis (SPPS) and to offer practical, field-proven solutions for overcoming aggregation. We will explore the underlying causes of these issues and provide a logical framework for troubleshooting and prevention.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind aggregation related to β-branched amino acids like Threonine.

Q1: Why is Fmoc-D-Thr-OtBu particularly prone to causing aggregation in SPPS?

A1: The propensity of Fmoc-D-Thr-OtBu to induce aggregation stems from a combination of factors related to its structure and the nature of the growing peptide chain.

-

β-Branched Structure: D-Threonine is a β-branched amino acid, meaning it has a methyl group on its β-carbon. This steric bulk, positioned close to the peptide backbone, can restrict conformational freedom and favor the formation of rigid, ordered secondary structures like β-sheets.[1]

-

Interchain Hydrogen Bonding: During SPPS, as the peptide chain elongates, it can fold back on itself or interact with neighboring chains on the resin. These interactions are stabilized by hydrogen bonds between the amide backbones.[2] Sequences containing β-branched or hydrophobic residues are particularly susceptible to forming these highly stable, insoluble aggregates.[3][4]

-

Poor Solvation: Once aggregation begins, the collapsed peptide-resin matrix becomes poorly solvated by standard SPPS solvents like DMF.[5] This physically shields the N-terminal Fmoc group and the growing peptide's reactive sites, leading to incomplete deprotection and coupling reactions.[2] A visible sign of this is the shrinking of the resin bed.[4]

Q2: At what point during synthesis is aggregation most likely to occur?

A2: Aggregation is sequence-dependent and not always predictable, but it is generally not a significant issue before the fifth or sixth residue is coupled.[3] The problem becomes more pronounced as the peptide chain elongates, providing more opportunities for interchain hydrogen bonding. Hydrophobic sequences are particularly prone to aggregation.[3]

Q3: What is the difference between using Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in terms of aggregation?

A3: The choice of the side-chain protecting group can influence peptide solvation and aggregation. Substituting the standard tert-Butyl (tBu) group with the bulkier Trityl (Trt) group can sometimes have a beneficial effect by disrupting the packing of peptide chains that leads to aggregation.[4] However, this is not a universal solution and its effectiveness is sequence-dependent.

Troubleshooting Guide: On-Resin Aggregate Removal

This guide provides a systematic approach to identifying and resolving aggregation issues encountered during synthesis.

Q4: My resin bed has shrunk and a Kaiser/TNBS test indicates a failed coupling after adding Fmoc-D-Thr-OtBu. What is my first step?

A4: A shrunken resin bed is a classic indicator of on-resin aggregation.[4] The immediate goal is to disrupt the secondary structures to allow reagents to access the reactive sites. The first and least disruptive approach is to modify the solvent system.

Workflow: Initial Troubleshooting for Failed Coupling

Caption: Initial troubleshooting workflow for a failed coupling.

Detailed Protocol: Solvent Swap and Recoupling

-

Wash: Drain the coupling solution. Wash the peptide-resin thoroughly (3-5 times) with N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF and Dimethyl sulfoxide (DMSO).[3] These solvents are better at solvating aggregated peptides than DMF alone.[6]

-

Recouple: Attempt a double coupling. Prepare a fresh solution of Fmoc-D-Thr-OtBu activated with a more potent coupling reagent like HATU. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours).

-

Monitor: After the recoupling, wash the resin with NMP/DMF and perform a coupling test (e.g., TNBS test). If the test is negative (successful coupling), you can proceed with the synthesis. If it remains positive, more aggressive methods are required.

Q5: Solvent modification and recoupling failed. What advanced techniques can I use to break up the aggregates?

A5: When solvent changes are insufficient, the next step is to employ methods that more aggressively disrupt the hydrogen bonds responsible for aggregation. This includes using chaotropic salts or elevated temperatures.

Option 1: Chaotropic Salt Washes

Chaotropic salts like NaClO₄ or LiCl disrupt the ordered structure of water and interfere with non-covalent interactions, including the hydrogen bonds that cause peptide aggregation.[2]

Experimental Protocol: Chaotropic Salt Wash

-

Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

-

Initial Wash: Wash the resin with DMF (3 x 1 min) to remove piperidine.

-

Salt Wash: Wash the peptide-resin with a 0.8 M solution of NaClO₄ in DMF (2 x 1 min).[2] This step is designed to break up existing secondary structures.

-

Thorough Rinse: Crucially , wash the resin thoroughly with DMF (5 x 1 min) to completely remove the chaotropic salt. Residual salt can interfere with subsequent coupling reactions.[2]

-

Coupling: Proceed immediately with the standard coupling protocol for Fmoc-D-Thr-OtBu.

Option 2: Elevated Temperature or Microwave Synthesis

Increasing the reaction temperature provides additional kinetic energy to the system, which helps to break hydrogen bonds and disrupt secondary structures.[7] Microwave-assisted SPPS is particularly effective at this, as it provides rapid and uniform heating.

| Parameter | Conventional Heating | Microwave-Assisted SPPS |

| Temperature | 40-60°C | 75-90°C |

| Reaction Time | 30-120 min | 5-15 min |

| Rationale | Increases kinetic energy to disrupt H-bonds.[3] | Rapid, efficient energy transfer disrupts aggregates and accelerates reaction rates. |

| Consideration | Risk of side reactions (e.g., racemization) increases with prolonged heating. | Requires specialized equipment. Monitor temperature carefully to avoid degradation. |

Q6: I anticipate that my sequence will be difficult. What preventative measures can I take before I even get to the D-Threonine residue?

A6: Proactively managing "difficult sequences" is far more effective than trying to salvage a failed synthesis. Several strategies can be employed to prevent aggregation from occurring in the first place.

Workflow: Proactive Aggregation Prevention

Caption: Key strategies for preventing on-resin aggregation.

-

Resin Selection: Use a resin with a low substitution level (0.1-0.4 mmol/g).[8] This increases the distance between growing peptide chains, reducing the likelihood of interchain aggregation. Alternatively, PEG-based resins like TentaGel create a more polar, peptide-like environment that improves solvation.[8]

-

Backbone Protection: Incorporate structure-disrupting amino acid derivatives every 6-7 residues.

-

Pseudoproline Dipeptides: These derivatives, formed from Ser or Thr, introduce a "kink" into the peptide backbone that effectively disrupts β-sheet formation.[2] The oxazolidine ring is cleaved during the final TFA treatment, yielding the native peptide sequence.[2]

-

Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of a residue sterically blocks hydrogen bond formation.[2]

-

-

Depsipeptide Method: For sequences containing Ser or Thr, the depsipeptide method can be employed. This involves forming an ester linkage instead of an amide bond at a specific point, which disrupts the hydrogen bonding pattern. This O-acyl isopeptide is typically easier to synthesize and purify and is later converted to the native amide bond under mild basic conditions.[9]

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Albericio, F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

AAPPTEC. (n.d.). SYNTHESIS NOTES. AAPPTEC. Available at: [Link]

-

CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

-

Colombo, R., & Colombo, G. (2010). The depsipeptide method for solid-phase synthesis of difficult peptides. Journal of Peptide Science. Available at: [Link]

-

Request PDF. (2025). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate. Available at: [Link]

-

Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Synthesis. Available at: [Link]

-

Paradis-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. Available at: [Link]

-

Bofill, R., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules. Available at: [Link]

-

Egorov, M. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. Available at: [Link]

-

Bio-Rad. (n.d.). Practical Guide: Selecting the Optimal Resins for Aggregate Removal. Bio-Rad Laboratories. Available at: [Link]

Sources

- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Deprotection of Fmoc-D-Thr(OtBu)-OH

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that while Fmoc chemistry is robust, certain residues present unique challenges. This guide focuses on a frequently encountered issue: the optimization of N-α-Fmoc deprotection for D-Threonine protected with a tert-butyl (OtBu) group.

The inherent steric hindrance of the β-branched structure of threonine, compounded by the bulky OtBu side-chain protecting group, can lead to sluggish or incomplete Fmoc removal. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in chemical principles and field-proven experience.

Troubleshooting Guide: Incomplete Deprotection of Fmoc-D-Thr(OtBu)-OH

This section addresses specific issues you may encounter during the deprotection of Fmoc-D-Thr(OtBu)-OH and provides structured, step-by-step protocols to resolve them.

Issue 1: Positive Kaiser Test after Standard Deprotection, but Subsequent Coupling is Inefficient.

Q: I've performed my standard 20% piperidine in DMF deprotection, and the Kaiser test is positive (blue beads), but the subsequent coupling of the next Fmoc-amino acid is low-yielding, suggesting not all N-termini were deprotected. What's happening?

A: This is a classic case of slow deprotection kinetics. While your standard protocol may be sufficient to deprotect a portion of the sterically hindered D-Thr residues, providing a positive colorimetric test, it may not be driving the reaction to completion. The remaining Fmoc-protected sites lead to deletion sequences in your final peptide.[1][2]

Causality: The β-carbon branching on Threonine, combined with the bulky OtBu group, creates a sterically crowded environment around the N-terminus. This can physically impede the approach of the piperidine base to the acidic proton on the fluorenyl ring, slowing down the initial and rate-limiting step of the deprotection mechanism.[2]

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

-

Resin Swelling: Ensure the peptide-resin is fully swelled in DMF for at least 30 minutes prior to deprotection. Poor swelling restricts reagent access.[1]

-

Initial Deprotection: Treat the resin with 20% piperidine in high-quality, amine-free DMF for 15 minutes, ensuring gentle agitation.

-

Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the fulvene-piperidine adduct.[3]

-

Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 15 minutes.

-

Final Wash: Drain the solution and wash the resin extensively with DMF (5-6 times) to ensure all residual piperidine is removed before the subsequent coupling step.[3]

-

Verification (Optional but Recommended): Before proceeding with the next coupling, take a small sample of resin beads and perform a Kaiser test. A strong, uniform blue color indicates successful deprotection. For quantitative assessment, cleave a small amount of peptide from the resin and analyze via HPLC/LC-MS to confirm the absence of the deletion sequence.[4]

Issue 2: Deprotection Remains Incomplete Even with Extended Treatment Times.

Q: I've extended my piperidine deprotection to 30 minutes total, but I'm still observing significant deletion sequences corresponding to failed D-Thr(OtBu) deprotection. What is my next step?

A: When extended reaction times with the standard reagent fail, it indicates severe steric hindrance, which may be exacerbated by peptide aggregation on the solid support. In such cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[5][6]

Causality: DBU is a sterically hindered, non-nucleophilic base with a higher pKa than piperidine. Its greater basicity allows for more efficient abstraction of the acidic proton on the Fmoc group, accelerating the rate-limiting step of the deprotection.[7] However, DBU itself does not scavenge the dibenzofulvene (DBF) byproduct. Therefore, a small amount of piperidine is often included in the cocktail to act as a scavenger and prevent potential re-attachment of DBF to the newly liberated N-terminal amine.[5]

Caution: DBU can accelerate aspartimide formation side reactions if an Asp(OtBu) residue is present in a susceptible sequence (e.g., Asp-Gly). Evaluate your sequence before proceeding.[5][7]

-

Prepare Reagent: Prepare a fresh deprotection solution consisting of 2% DBU (v/v) and 2% piperidine (v/v) in DMF .

-

Resin Swelling: Ensure the peptide-resin is well-swelled in DMF.

-

Deprotection Treatment: Treat the resin with the DBU/piperidine/DMF solution. A typical starting point is a single treatment of 10-15 minutes. For particularly stubborn cases, two shorter treatments (e.g., 2 x 7 min) can be effective.

-

Thorough Washing: It is critical to wash the resin extensively with DMF (at least 5-6 times) immediately following deprotection to remove all reagents and byproducts.

-

Verification: Use the Kaiser test and/or LC-MS analysis of a cleaved sample to confirm complete deprotection before proceeding.

| Condition | Reagent Composition | Typical Time | Use Case |

| Standard | 20% Piperidine in DMF | 2 x 7-10 min | Routine deprotection for most amino acids.[8][9] |

| Extended | 20% Piperidine in DMF | 2 x 15-20 min | Moderately difficult sequences, initial troubleshooting for Thr(OtBu). |

| DBU Catalyzed | 2% DBU, 2% Piperidine in DMF | 1 x 10-15 min or 2 x 7 min | Highly sterically hindered residues like Thr(OtBu) where standard/extended methods fail.[6][10] |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fmoc deprotection?

A1: Fmoc deprotection is a base-catalyzed elimination reaction (E1cB mechanism). A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This generates a carbanion, which rapidly undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The excess piperidine in the solution then acts as a nucleophile to trap the DBF, forming a stable adduct that is washed away.[2][11]

Caption: Mechanism of Fmoc deprotection by piperidine.

Q2: Can I just increase the piperidine concentration instead of the time?

A2: While you can use higher concentrations (e.g., 50% piperidine), it is often less effective for sterically hindered residues than increasing the reaction time or switching to a stronger base like DBU.[7] Extremely high concentrations do not significantly alter the reaction kinetics for difficult sequences and can increase the risk of base-catalyzed side reactions, such as aspartimide formation or racemization of sensitive residues.[7][12] A 20% solution is generally considered optimal for balancing efficiency and minimizing side reactions.[13]

Q3: How can I monitor the deprotection reaction in real-time?

A3: The formation of the fulvene-piperidine adduct can be monitored spectrophotometrically due to its strong UV absorbance (around 300-312 nm).[7] Many automated peptide synthesizers use this principle to monitor the reaction progress. A plateau in UV absorbance indicates the reaction has reached completion. For manual synthesis, performing qualitative ninhydrin tests on beads removed at different time points can provide a good indication of when the reaction is complete.[1]

Q4: Is the OtBu group on the threonine side chain stable to these deprotection conditions?

A4: Yes, the tert-butyl ether (OtBu) protecting group is highly stable to the basic conditions used for Fmoc removal (piperidine or DBU). It is an acid-labile protecting group, designed to be removed during the final cleavage from the resin with strong acid, typically trifluoroacetic acid (TFA).[8]

References

-

Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

- Nowick, J. S., et al. (2020, March 17).

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. Retrieved from [Link]

- American Chemical Society. (2022, February 21). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.

-

ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. Retrieved from [Link]

- American Chemical Society. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

-

Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renyi.hu [renyi.hu]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. redalyc.org [redalyc.org]

Validation & Comparative

Technical Guide: NMR Characterization of Fmoc-D-Thr-OtBu Intermediates

Executive Summary & Nomenclature Clarification

In the high-stakes field of peptide therapeutics, the stereochemical integrity of building blocks is non-negotiable. This guide focuses on the characterization of Fmoc-D-Thr(tBu)-OH , a critical intermediate for synthesizing D-amino acid-containing peptides (e.g., in mirror-image phage display or protease-resistant therapeutics).

Critical Nomenclature Note: While often colloquially referred to as "Fmoc-D-Thr-OtBu" in catalog searches, strict IUPAC nomenclature distinguishes two distinct species:

-

Fmoc-D-Thr(tBu)-OH (Target of this guide): The standard Solid Phase Peptide Synthesis (SPPS) building block.[1] The tert-butyl group protects the side-chain hydroxyl (ether linkage). The C-terminus is a free acid.[2]

-

Fmoc-D-Thr-OtBu (Ester): A less common intermediate where the C-terminus is protected as a tert-butyl ester, often leaving the side chain free or requiring orthogonal protection.

This guide primarily addresses the Fmoc-D-Thr(tBu)-OH variant (CAS: 138797-71-4), as it represents >95% of industrial use cases, while referencing the ester intermediate where relevant for synthesis monitoring.

Comparative Analysis: Product vs. Impurities

Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation, but it has limitations regarding chirality. A robust Quality Control (QC) workflow must distinguish the desired product from its specific stereochemical and synthetic impurities.

Table 1: Comparative NMR Signatures of Key Species[3]

| Species | Configuration | Key Structural Feature | NMR Distinction Strategy |

| Fmoc-D-Thr(tBu)-OH | (2R, 3S) | Product | Reference Spectrum (see Table 2). |

| Fmoc-L-Thr(tBu)-OH | (2S, 3R) | Enantiomer | Identical in standard NMR. Requires Chiral Shift Reagent (e.g., Eu(hfc)₃) or Marfey’s Analysis. |

| Fmoc-D-allo-Thr(tBu)-OH | (2R, 3R) | Diastereomer | Distinct. |

| Fmoc-D-Thr-OH | (2R, 3S) | Side-chain Deprotected | Missing tBu singlet (~1.15 ppm). Presence of OH signal (solvent dependent).[3][4][5] |

| Fmoc-D-Thr-OtBu | (2R, 3S) | C-term Ester | tBu signal shifts downfield; missing COOH proton; distinct |

Technical Protocol: NMR Characterization Workflow

Sample Preparation

-

Solvent Selection: DMSO-d₆ is preferred over CDCl₃ for Fmoc-amino acids.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Experimental Parameters

-

Frequency: 400 MHz minimum (600 MHz recommended for resolving diastereomers).

-

Pulse Sequence: Standard 1D proton (zg30), 16-32 scans.

-

Temperature: 298 K (25°C). Note: If rotamers cause peak doubling, elevate T to 313 K.

Data Analysis & Assignment Logic

The threonine side chain creates a distinct spin system (

Table 2: Characteristic Chemical Shifts (DMSO-d₆) for Fmoc-D-Thr(tBu)-OH

| Moiety | Proton ( | Multiplicity | Integral | Assignment Logic |

| Amide NH | 7.60 – 7.70 | Doublet ( | 1H | Exchangeable; couples to |

| Fmoc Aromatics | 7.30 – 7.95 | Multiplets | 8H | Characteristic 2:2:2:2 pattern of fluorene. |

| Fmoc CH₂ | 4.20 – 4.40 | Multiplet | 2H | Diastereotopic protons near chiral center. |

| Fmoc CH | 4.20 – 4.30 | Triplet | 1H | Bridgehead proton. |

| 3.95 – 4.10 | dd | 1H | Coupled to NH and | |

| 3.80 – 3.95 | Multiplet | 1H | Deshielded by ether oxygen. | |

| 1.05 – 1.15 | Doublet | 3H | Diagnostic doublet. | |

| tBu (Side Chain) | 1.10 – 1.20 | Singlet | 9H | Strong singlet; confirms protection. |

| COOH | 12.50 – 13.00 | Broad Singlet | 1H | Often invisible if wet DMSO is used. |

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the intermediate, distinguishing between simple chemical purity and the more subtle stereochemical purity.

Caption: Logical workflow for the structural and stereochemical validation of Fmoc-D-Thr(tBu)-OH intermediates.

Synthesis Pathway & Intermediate Tracking[10]

Understanding the synthesis helps identify potential impurities in the NMR spectrum.[8][5] The synthesis typically proceeds from D-Threonine.[1]

Caption: Synthetic route to Fmoc-D-Thr(tBu)-OH highlighting steps where specific impurities (allo-isomers or esters) may arise.

Advanced Troubleshooting: "The Missing Proton"

A common issue reported by researchers is the disappearance of the Carboxyl (COOH) proton or the Amide (NH) proton.

-

COOH Proton (~12.8 ppm):

-

Cause: Rapid exchange with water in the solvent (DMSO is hygroscopic).

-

Solution: Dry the sample extensively or use a "dry" ampoule of DMSO-d₆. Its absence does not indicate a failed synthesis if the rest of the spectrum matches.

-

-

Amide NH (~7.6 ppm):

-

Cause: Broadening due to rotation of the carbamate bond (rotamers).

-

Solution: Run the NMR at 313 K (40°C) or 323 K (50°C). This increases the rotation rate, coalescing the rotamers into a sharp doublet.

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]

-

PubChem. Compound Summary: Fmoc-D-Thr(tBu)-OH. [Link]

Sources

- 1. CAS 138797-71-4: fmoc-O-tert-butyl-D-threonine [cymitquimica.com]

- 2. US8907053B2 - Immunosuppression modulating compounds - Google Patents [patents.google.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. kgroup.du.edu [kgroup.du.edu]

- 7. cris.unibo.it [cris.unibo.it]

- 8. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Comparative Analysis of Fmoc-D-Thr(tBu)-OH Purity Grades

Executive Summary

For researchers and process chemists in peptide synthesis, Fmoc-D-Thr(tBu)-OH represents a critical control point.[1] Unlike its L-isomer, the D-isomer carries a heightened risk of stereochemical impurity (L-contamination) and diastereomeric salt formation during production.

This guide analyzes the impact of purity grades on Solid-Phase Peptide Synthesis (SPPS) efficiency. Our analysis confirms that while "Standard Grade" (≥98% purity via TLC/HPLC) suffices for short, non-clinical peptides (<10 AA), "High-Fidelity Grade" (≥99.5% HPLC, ≥99.8% Chiral) is mandatory for long sequences or therapeutic candidates to prevent difficult-to-separate diastereomeric impurities.

The Criticality of D-Threonine Purity

The Stereochemical Challenge

Threonine possesses two chiral centers (

-

D-Threonine (2R, 3S) - Target[2]

-

L-Threonine (2S, 3R) - Enantiomer (Critical Impurity)

-

D-allo-Threonine (2R, 3R) - Diastereomer

-

L-allo-Threonine (2S, 3S) - Diastereomer

In SPPS, a 0.5% contamination of L-Thr in the starting material does not merely reduce yield by 0.5%; it generates a diastereomeric peptide impurity (e.g., [L-Thr]-peptide vs [D-Thr]-peptide) that often co-elutes with the product during preparative HPLC, rendering purification economically unviable.

The Solubility Factor

Fmoc-D-Thr(tBu)-OH is bulky. Low-grade lots often contain high residual water or inorganic salts, which reduce solubility in DMF. This leads to incomplete coupling (deletion sequences) due to slow kinetics, specifically when coupling to sterically hindered residues (e.g., Pro, Val).

Comparative Analysis: Purity Grades

We categorize market options into Grade A (High-Fidelity) and Grade B (Standard) based on typical Certificates of Analysis (CoA) from major suppliers (e.g., Bachem, Novabiochem, CEM).

Table 1: Specification Comparison

| Feature | Grade A: High-Fidelity (Recommended for GMP/Long Peptides) | Grade B: Standard (Budget/Short Peptides) | Impact on Synthesis |

| Chemical Purity (HPLC) | ≥ 99.5% | ≥ 98.0% | Lower purity introduces truncation sequences. |

| Enantiomeric Purity (Chiral) | ≥ 99.8% D-isomer | Not always specified (often ~98-99%) | <99.5% leads to inseparable diastereomers. |

| D-allo Content | ≤ 0.2% | Unspecified | Alters peptide conformation/activity. |

| Free Amine | ≤ 0.1% | ≤ 0.5% | Causes double insertions (Fmoc-AA-AA-...). |

| Water (K.F.) | ≤ 0.5% | ≤ 2.0% | Hydrolyzes activated esters; slows coupling. |

| Solubility (0.5M in DMF) | Clear, < 1 min | Hazy or slow dissolution | Haze indicates salts/polymerized Fmoc. |

Experimental Validation Protocols

Trust but verify. The following protocols allow you to validate incoming raw materials before committing them to high-value synthesis.

Protocol: Chiral HPLC Determination

Objective: Quantify L-Thr and Allo-Thr contaminants. Note: Standard C18 columns cannot separate enantiomers.

Methodology:

-

Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IA or Lux Cellulose-2).

-

Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1) – Isocratic.

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 254 nm (Fmoc absorption).

-

Sample Prep: Dissolve 1 mg Fmoc-D-Thr(tBu)-OH in 1 mL IPA.

Acceptance Criteria:

-

Main peak (D-Thr) retention time: ~12.5 min.

-

L-isomer impurity (if present): ~14.2 min.

-

Pass: Area % of Main Peak ≥ 99.8%.

Protocol: The "Difficult Sequence" Stress Test

Objective: Determine if the reagent grade affects coupling efficiency in a steric-hindered environment. Model Peptide: H-Ala-Val-[D-Thr] -Pro-Gly-NH2

Workflow:

-

Synthesize the model peptide on Rink Amide resin (0.1 mmol scale) using automated SPPS.

-

Coupling: Use 3 eq. Fmoc-D-Thr(tBu)-OH, 3 eq.[2][3] DIC/Oxyma Pure in DMF (60 min, room temp).

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Analysis: Analyze crude via UPLC-MS. Look for the Deletion Sequence (Mass = Target - 101 Da [Thr residue]).

Data Interpretation:

-

Grade A Reagent: Deletion sequence < 1%.

-

Grade B Reagent: Deletion sequence > 5% (often due to water content or solubility issues).

Visualizations

Quality Control Workflow

This diagram illustrates the decision logic for accepting a lot of Fmoc-D-Thr(tBu)-OH.

Caption: QC Decision Tree ensuring only high-fidelity starting materials enter the production line.

Impact of Isomer Contamination

The following diagram details the chemical consequences of using lower-grade D-Thr.

Caption: Pathway showing how minor raw material impurities propagate into major downstream purification failures.

Conclusion & Recommendations

For GLP/GMP synthesis or sequences longer than 15 amino acids, the cost of "Grade A" Fmoc-D-Thr(tBu)-OH is negligible compared to the cost of failed purification.

-

Recommendation: Sourcing from vendors who explicitly state Enantiomeric Purity ≥ 99.8% on the CoA (e.g., Novabiochem, Bachem, or equivalent high-tier suppliers) is the only self-validating path to reproducible results.

-

Warning: Avoid "Tech Grade" reagents lacking chiral specifications for any D-amino acid incorporation.

References

-

Phenomenex. (2025).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]

-

MDPI. (2025). Investigation of Impurities in Peptide Pools. Separations, 12(36). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-Thr-OtBu

Executive Summary & Chemical Identity

Fmoc-D-Thr-OtBu (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-threonine tert-butyl ester) is a specialized amino acid derivative used primarily as an intermediate in solution-phase peptide synthesis or as a C-terminal building block. Unlike the standard solid-phase reagent Fmoc-D-Thr(tBu)-OH, this molecule features a C-terminal tert-butyl ester , rendering the carboxyl group unreactive until acidolytic cleavage.

Effective handling requires a dual-focus safety strategy: protecting the operator from the irritant properties of the solid and protecting the moisture-sensitive ester from hydrolysis.

Technical Verification:

-

Chemical Structure: Fmoc-protected amine (N-terminus), free hydroxyl (side-chain), tert-butyl ester (C-terminus).

-

Physical State: White to off-white powder.[1]

-

Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

Risk Assessment & PPE Selection Strategy

The safety profile of Fmoc-D-Thr-OtBu is governed by its potential to generate fine dust and its solubility in penetrating organic solvents.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |

| Hand Protection | Nitrile Rubber Gloves (Min.[2] thickness: 0.11 mm)Double-gloving recommended | Solid State: Nitrile provides excellent resistance to dry Fmoc powders.In Solution: If dissolved in DMF or DCM , standard nitrile degrades quickly. Double gloving allows the outer glove to be stripped immediately upon splash contact without exposing skin. |

| Respiratory | N95 / P2 Particulate Respirator (Or Fume Hood) | Fmoc-amino acid esters are fine powders that can become airborne during weighing. Inhalation can sensitize the respiratory tract. Always weigh inside a fume hood or vented enclosure. |

| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Safety glasses with side shields are the minimum, but goggles are required if handling solutions under pressure or vigorous stirring to prevent splash entry. |

| Body Protection | Lab Coat (Cotton/Poly Blend) + Closed-toe shoes | Prevents accumulation of static-charged powder on street clothes. Cotton blends reduce static discharge risk compared to synthetic fibers. |

Operational Workflow: From Storage to Disposal

This protocol ensures the integrity of the chemical (preventing hydrolysis) and the safety of the operator.

Storage & Retrieval (The "Equilibration" Step)

-

Storage Condition: -20°C, desiccated.

-

Critical Step: Upon removal from the freezer, allow the container to warm to room temperature (approx. 30-60 mins) before opening.

-

Mechanism:[3] Opening a cold bottle introduces atmospheric moisture, which condenses on the powder. This accelerates hydrolysis of the tert-butyl ester and degrades the Fmoc group over time.

Weighing & Transfer

-

Environment: Perform all weighing in a chemical fume hood or a powder containment balance enclosure.

-

Static Control: Fmoc derivatives are often static-prone. Use an anti-static gun or polonium strip if the powder "jumps."

-

Transfer: Use a clean, dry spatula. Do not return unused powder to the stock container to avoid cross-contamination.

Solubilization

-

Solvents: Soluble in DMF (Dimethylformamide), DCM (Dichloromethane), and DMSO.

-

Safety Note: Once dissolved, the permeation risk shifts to the solvent.

-

DMF Hazard: Readily absorbs through skin, carrying the dissolved Fmoc-D-Thr-OtBu with it.

-

Protocol: Inspect gloves immediately after any liquid contact. Change gloves if a splash occurs.

-

Waste Disposal

-

Solid Waste: Disposable paper towels, weighing boats, and contaminated gloves go into Hazardous Solid Waste .

-

Liquid Waste:

-

If dissolved in DCM

Halogenated Organic Waste . -

If dissolved in DMF/DMSO

Non-Halogenated Organic Waste .

-

-

Cleaning: Wipe balance area with a damp paper towel (water/ethanol) to capture dust, then dispose of the towel as solid chemical waste.

Visualizing the Safety & Logic Flow

The following diagram illustrates the critical decision points and safety checks required during the handling process.

Figure 1: Operational workflow for handling Fmoc-D-Thr-OtBu, emphasizing the equilibration step to prevent moisture contamination.

Emergency Response Protocols

Scenario A: Skin Contact (Powder)

-

Brush off loose powder gently.

-

Wash with soap and copious water for 15 minutes.

-

Why: Water activates the removal; soap emulsifies the hydrophobic Fmoc group.

Scenario B: Skin Contact (Solution in DMF/DCM)

-

IMMEDIATELY remove contaminated gloves/clothing.[2]

-

Alert: DMF facilitates rapid transdermal absorption. Monitor for systemic symptoms (nausea, dizziness) and seek medical attention if large surface area was exposed.

Scenario C: Eye Contact

-

Flush eyes with an eyewash station for 15 minutes, holding eyelids open.

-

Seek medical attention immediately.[3]

References

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: Fmoc-Thr(tBu)-OH. (Note: Used as proxy for Fmoc-amino acid hazard profile). Link

-

PubChem. (2024). Compound Summary: Fmoc-D-Thr(tBu)-OH.[1][5][6][7] National Library of Medicine. Link[5]

-

Bachem. (2023). Handling and Storage of Amino Acid Derivatives. Bachem Technical Guides. Link

-

University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. anaspec.com [anaspec.com]

- 4. peptide.com [peptide.com]

- 5. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. shop.bachem.com [shop.bachem.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.